molecular formula C23H24N2O5 B1460116 Fmoc-beta-Ala-Pro-OH CAS No. 2171246-67-4

Fmoc-beta-Ala-Pro-OH

Cat. No.: B1460116
CAS No.: 2171246-67-4
M. Wt: 408.4 g/mol
InChI Key: CMHMPGGPDZCPKV-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-beta-Ala-Pro-OH is a complex organic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta-Ala-Pro-OH typically involves the following steps:

    Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the fluorenyl group.

    Reduction: Reduction reactions can target the carbonyl groups present in the molecule.

    Substitution: The Fmoc group can be substituted under basic conditions, making it a versatile intermediate in peptide synthesis.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Piperidine is often used to remove the Fmoc group under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the fluorenyl group.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Deprotected amino acids ready for further coupling reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is primarily used in solid-phase peptide synthesis (SPPS). Its stability and ease of removal make it an ideal protecting group for amino acids.

Biology

In biological research, peptides synthesized using this compound can be used to study protein-protein interactions, enzyme functions, and cellular signaling pathways.

Medicine

In medicine, peptides synthesized using this compound can serve as potential therapeutic agents, including peptide-based drugs and vaccines.

Industry

In the industrial sector, this compound is used in the production of various peptides and proteins for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of Fmoc-beta-Ala-Pro-OH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
  • (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid

Uniqueness

The uniqueness of Fmoc-beta-Ala-Pro-OH lies in its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis compared to other similar compounds.

Properties

IUPAC Name

(2S)-1-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c26-21(25-13-5-10-20(25)22(27)28)11-12-24-23(29)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,24,29)(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHMPGGPDZCPKV-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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